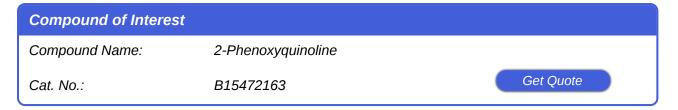


# An In-depth Technical Guide to 2-Phenoxyquinoline: Chemical Structure, Properties, and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2-Phenoxyquinoline** is a heterocyclic aromatic organic compound that belongs to the quinoline family. The quinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The incorporation of a phenoxy group at the 2-position of the quinoline ring system can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **2-phenoxyquinoline**, tailored for professionals in research and drug development.

## **Chemical Structure and Physicochemical Properties**

The chemical structure of **2-phenoxyquinoline** consists of a quinoline ring system where a phenoxy group is attached at the C2 position.

Table 1: Physicochemical Properties of **2-Phenoxyquinoline** 



Property	Value	Source
Molecular Formula	C15H11NO	PubChem[1]
Molecular Weight	221.25 g/mol	PubChem[1]
IUPAC Name	2-phenoxyquinoline	PubChem[1]
CAS Number	40515-82-0	PubChem[1]
XLogP3	3.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Note: Some physical properties like melting point and boiling point for **2-phenoxyquinoline** are not readily available in the searched literature. However, for the structurally similar compound 2-phenylquinoline, the melting point is reported as 84-85 °C and the boiling point as 363 °C, which can serve as an estimate.[2]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the structural elucidation and characterization of **2-phenoxyquinoline**.

Table 2: Spectroscopic Data for 2-Phenoxyquinoline

Spectroscopy	Data	Source
<sup>13</sup> C NMR	Spectral data available.	PubChem[1]
Mass Spectrometry	GC-MS; m/z peaks at 221, 220, 147, 101.	PubChem[1]

Note: Experimental <sup>1</sup>H NMR and FT-IR spectra for **2-phenoxyquinoline** were not explicitly found in the search results. However, data for the related compound 2-phenylquinoline is



available and can be used for comparative purposes. For 2-phenylquinoline, <sup>1</sup>H NMR (400MHz, CDCl<sub>3</sub>) shows characteristic peaks in the aromatic region.[3][4] The FT-IR spectrum of 2phenylquinoline shows characteristic bands for aromatic C-H and C=C stretching.[5][6]

## Synthesis of 2-Phenoxyquinoline

The synthesis of **2-phenoxyquinoline** can be achieved through several synthetic routes, with the Ullmann condensation being a prominent method. This reaction involves the coppercatalyzed coupling of an aryl halide with an alcohol or phenol.

## **Experimental Protocol: Ullmann Condensation for Aryl Ether Synthesis**

While a specific detailed protocol for **2-phenoxyquinoline** was not found, a general procedure

for a similar Ullmann-type reaction is provided below, which can be adapted. This protocol is	
based on the synthesis of related phenoxy derivatives.[7][8][9]	
Reaction:	

#### Materials:

- 2-Chloroquinoline
- Phenol
- Copper catalyst (e.g., Copper(I) iodide, Copper powder)
- Base (e.g., Potassium carbonate, Cesium carbonate)
- High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

#### Procedure:

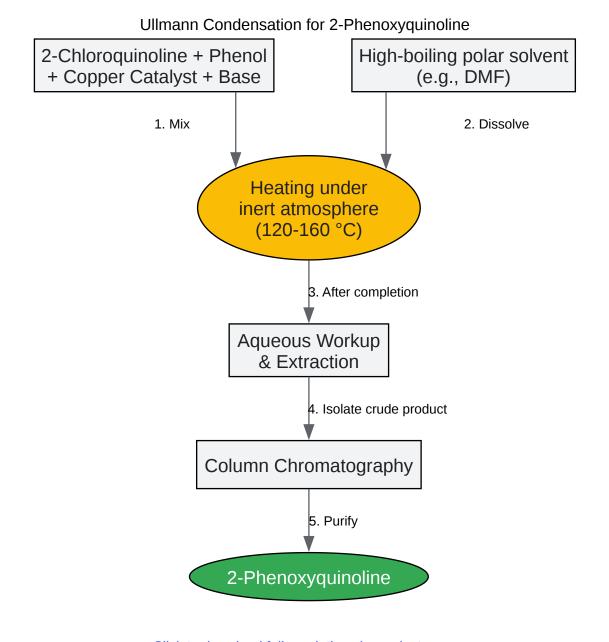
- To a dry reaction flask, add 2-chloroquinoline (1 equivalent), phenol (1.2 equivalents), copper catalyst (0.1 equivalents), and a base (2 equivalents).
- Add a suitable high-boiling solvent (e.g., DMF) to the flask.



- Heat the reaction mixture at an elevated temperature (typically 120-160 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure 2phenoxyquinoline.

Diagram of Synthetic Workflow:





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Caption: General workflow for the synthesis of **2-phenoxyquinoline** via Ullmann condensation.

## **Biological Activity and Potential Applications**

While direct biological activity data for **2-phenoxyquinoline** is limited in the available literature, numerous studies have highlighted the significant potential of its derivatives in drug discovery.

### **Anti-inflammatory Activity**



Derivatives of phenoxyquinolines have demonstrated notable anti-inflammatory properties. For instance, certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been shown to inhibit the release of  $\beta$ -glucuronidase and lysozyme from neutrophils, as well as TNF- $\alpha$  formation.[10] One derivative, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6), was found to be a potent inhibitor of TNF- $\alpha$  formation with an IC50 value of 2.3  $\mu$ M.[10] Another study on 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives also reported significant anti-inflammatory activities.[11]

### **Anticancer Activity**

The quinoline scaffold is a key component of several anticancer drugs, and phenoxyquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Studies on 2-(2-phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives have shown potent anti-proliferative activity against MCF-7 breast cancer cells, with some compounds exhibiting IC<sub>50</sub> values in the nanomolar range.

Table 3: Cytotoxicity of selected 2-(2-phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives against MCF-7 cells

Compound	IC <sub>50</sub> (nM)
3b	15 ± 1
3c	17 ± 1
3d	8 ± 1
3f	10 ± 1
3m	60 ± 1
Source: Adapted from a study on quinazolinone	

These findings suggest that the **2-phenoxyquinoline** core can serve as a valuable template for the design of novel anticancer agents.

## **Potential Signaling Pathway Interactions**

molecules.[12]



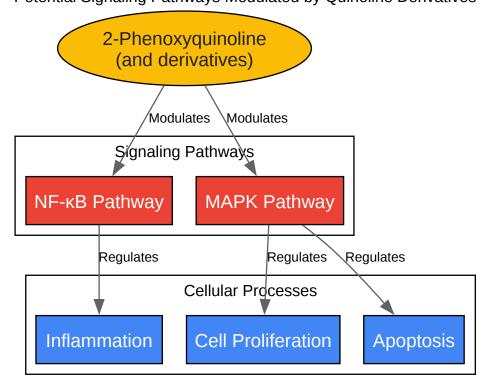
The biological effects of quinoline derivatives are often attributed to their interaction with key cellular signaling pathways. While specific studies on **2-phenoxyquinoline** are lacking, related compounds have been shown to modulate pathways crucial in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

- NF-kB Pathway: This pathway is a central regulator of inflammation and cell survival. Some quinoline derivatives have been shown to inhibit the NF-kB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[13][14]
- MAPK Pathway: The MAPK cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain phytochemicals and synthetic compounds are known to exert their anticancer effects by modulating the MAPK pathway.[15][16][17][18]

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by **2-phenoxyquinoline** itself.

Diagram of Potential Signaling Pathway Interactions:

Potential Signaling Pathways Modulated by Quinoline Derivatives





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Caption: Hypothesized modulation of NF-κB and MAPK pathways by **2-phenoxyquinoline** derivatives.

### Conclusion

**2-Phenoxyquinoline** represents a molecule of interest for medicinal chemists and drug discovery professionals. While comprehensive data on the parent compound is still emerging, the demonstrated biological activities of its derivatives highlight the potential of this scaffold. The synthetic accessibility through methods like the Ullmann condensation allows for the generation of diverse libraries for further biological evaluation. Future research should focus on elucidating the specific biological targets and mechanisms of action of **2-phenoxyquinoline** itself, which will be crucial for realizing its therapeutic potential. The information compiled in this guide serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of this promising compound.

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